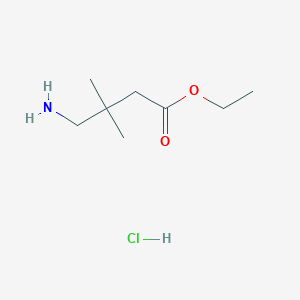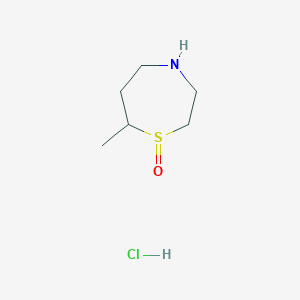
7-Methyl-1,4-thiazepan-1-one hydrochloride
Overview
Description
7-Methyl-1,4-thiazepan-1-one hydrochloride (7-Methyl-1,4-thiazepan-1-one HCl) is a synthetic compound that has been widely used in scientific research, particularly in the fields of neuroscience and pharmacology. It is a derivative of the thiazepane class of compounds, which are characterized by their ability to interact with specific receptors in the central nervous system. 7-Methyl-1,4-thiazepan-1-one HCl has been studied for its potential applications in the treatment of various neurological disorders, including anxiety and depression.
Scientific Research Applications
Synthesis and Screening Libraries
1,4-Thiazepanones and 1,4-thiazepanes, including 7-Methyl-1,4-thiazepan-1-one hydrochloride, are crucial in fragment screening libraries due to their three-dimensional character and underrepresentation in these libraries. They have been identified as new BET bromodomain ligands. An efficient synthesis process using α,β-unsaturated esters and 1,2-amino thiols has been developed to create 1,4-thiazepanones as precursors to 1,4-thiazepanes. This synthesis provides access to diverse 3D fragments for screening libraries, enhancing the discovery of new ligands and potentially therapeutic agents (Pandey et al., 2020).
Novel Structural Types
The reaction of β,β-disubstituted acroleins with cysteine has resulted in the formation of hexahydro-1,4-thiazepines, a novel structural type. This spontaneous formation of a seven-membered heterocycle is unprecedented, showcasing the potential for unique molecular structures in pharmaceutical research (Starkenmann et al., 2005).
Antiviral Activity
1,3-Thiazepine derivatives, which are closely related to 7-Methyl-1,4-thiazepan-1-one hydrochloride, have been synthesized and evaluated for their pharmacological and antiviral activities. They have shown significant influence on central nervous system activity and a modest activity against various viruses, including HIV-1, HBV, Yellow fever virus, and Bovine viral diarrhea virus, highlighting their potential in antiviral drug development (Struga et al., 2009).
Anti-Trypanosoma Agents
Bicyclic thiazolidinyl-1,4-thiazepines have been synthesized and shown to be effective against Trypanosoma brucei brucei, a causative agent of African sleeping sickness. This demonstrates the potential of 1,4-thiazepines in developing new treatments for parasitic diseases (Vairoletti et al., 2019).
Antioxidant and Cytotoxic Activities
Novel 1,4-thiazepine derivatives have been synthesized and evaluated for their antioxidant and cytotoxic activities. These derivatives show significant antioxidant activity and selective cytotoxicity to carcinoma cell lines, indicating their potential in cancer treatment (Shi et al., 2012).
properties
IUPAC Name |
7-methyl-1,4-thiazepane 1-oxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-6-2-3-7-4-5-9(6)8;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPSKJZEHWHUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,4-thiazepan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



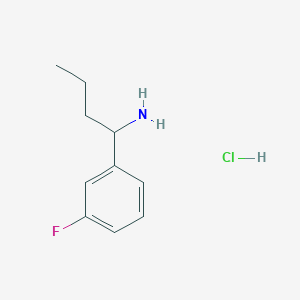
![5-Azoniaspiro[4.4]nonane Iodide](/img/structure/B1446860.png)
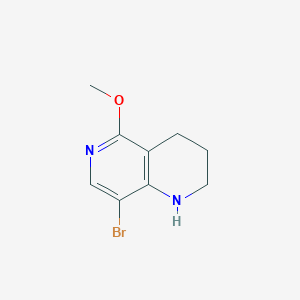
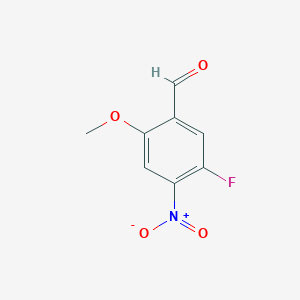
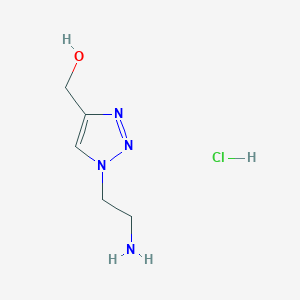
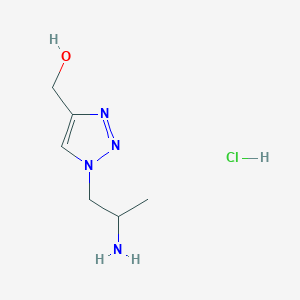
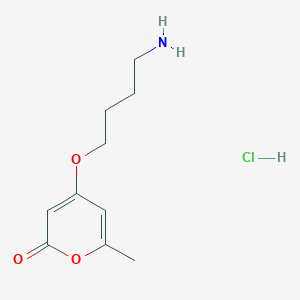
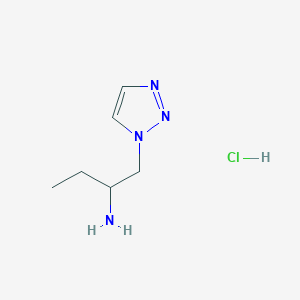
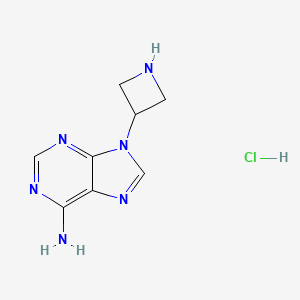
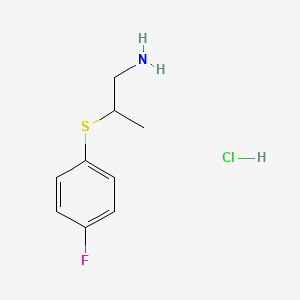
![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)

